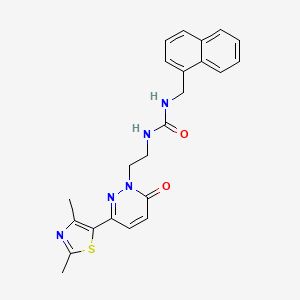
1-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving key intermediates derived from thiazole and pyridazine moieties. Its structural complexity includes a naphthalene moiety which may enhance its biological interactions. The synthetic pathway typically involves:
- Formation of the thiazole ring : Using 2,4-dimethylthiazole as a starting material.
- Pyridazine core synthesis : Incorporating the oxopyridazine structure.
- Final coupling : Attaching the naphthalen-1-ylmethyl group through urea linkage.
Anticancer Properties
Recent studies have demonstrated that similar pyridazinone derivatives exhibit significant anticancer activity. In vitro evaluations against various cancer cell lines (e.g., MDA-MB-231 for breast cancer, KCL-22 for lymphoblastoid cancer) indicated that these compounds could inhibit cell proliferation effectively.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-231 | 10.5 | Induction of apoptosis |
| 2 | KCL-22 | 12.3 | Cell cycle arrest |
| 3 | HeLa | 15.0 | Inhibition of DNA synthesis |
The presence of specific functional groups within the compound is believed to enhance its cytotoxicity by promoting apoptosis and inhibiting key cellular pathways involved in tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
- Induction of Apoptosis : The ability to induce programmed cell death has been observed, with compounds triggering apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives have demonstrated the capability to halt the cell cycle at various checkpoints, preventing further division and proliferation.
Case Studies
In a notable study published in Pharmaceutical Research, a series of pyridazinone derivatives were evaluated for their anticancer properties. The results indicated that compounds with structural similarities to our target compound showed promising results against multiple cancer types, supporting further investigation into their mechanisms and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-15-22(31-16(2)26-15)20-10-11-21(29)28(27-20)13-12-24-23(30)25-14-18-8-5-7-17-6-3-4-9-19(17)18/h3-11H,12-14H2,1-2H3,(H2,24,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHPHJHATGDNAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














